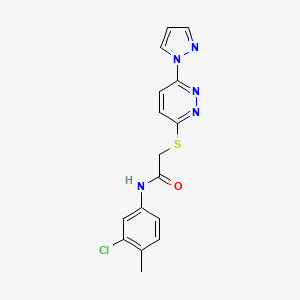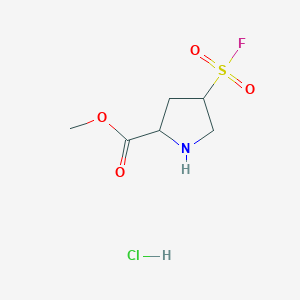
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is also known as FPPP and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of FPPP is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters in the brain. FPPP has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
FPPP has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anxiolytic effects in animal models. FPPP has also been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its pharmacological effects.
Advantages And Limitations For Lab Experiments
FPPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. FPPP has also been extensively studied, and its pharmacological effects are well characterized. However, FPPP has some limitations for lab experiments. It is a potent inhibitor of MAO, which may interfere with the metabolism of other compounds in the experiment. FPPP may also exhibit off-target effects, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the study of FPPP. One potential direction is to investigate the potential of FPPP as an antidepressant or anxiolytic agent. FPPP has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation. Another potential direction is to investigate the potential of FPPP as a therapeutic agent for neurological disorders such as epilepsy. FPPP has been found to exhibit anticonvulsant effects in animal models, and further studies are needed to investigate its potential as a therapeutic agent for epilepsy.
Synthesis Methods
The synthesis of FPPP involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with 1-benzylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 2-phenylbutyryl chloride to obtain the final product, FPPP. This synthesis method has been reported to yield FPPP in high purity and yield.
Scientific Research Applications
FPPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities including anticonvulsant, analgesic, and anxiolytic effects. FPPP has also been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-2-15(13-6-4-3-5-7-13)17(25)22-8-9-23(16(24)12-22)18-20-10-14(19)11-21-18/h3-7,10-11,15H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWTTPOOZXVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(2-phenylbutanoyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/no-structure.png)







![Spiro[3.3]heptan-3-ylmethanamine;hydrochloride](/img/structure/B2638431.png)


![Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B2638439.png)
![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2638441.png)